4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)21(26)22-14-15-24-20(25)13-12-19(23-24)16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTMLVKEGIUHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 921872-91-5
- Molecular Formula : CHNO
- Molecular Weight : 363.4 g/mol
Biological Activity Overview
Research indicates that compounds related to this compound exhibit significant biological activities, particularly as multi-target anti-inflammatory agents. The following sections detail specific activities observed in various studies.
Anti-inflammatory Activity
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that derivatives of pyridazine, including this compound, can effectively reduce inflammation by targeting these enzymes .
- In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects. For instance, it was evaluated using carrageenan-induced edema models, where it showed a marked reduction in paw swelling compared to control groups .
- Inhibition Constants : In vitro assays revealed that related pyridazine derivatives exhibited inhibition constants in the low nanomolar range against COX enzymes (e.g., COX-2), indicating potent activity .
| Compound | Inhibition Constant (nM) | Target Enzyme |
|---|---|---|
| 5a | 5.3 | hCA II |
| 7f | 8.7 | hCA IX |
| 5c | 14.8 | hCA IX |
Analgesic Activity
- Pain Models : The analgesic properties were assessed using hot plate models and other pain-inducing methods, where the compound exhibited significant pain-relieving effects .
- Comparative Efficacy : In studies comparing the analgesic effects of various compounds, this pyridazine derivative showed efficacy comparable to standard analgesics like aspirin and indomethacin .
Case Studies
Several case studies have documented the synthesis and testing of pyridazine derivatives similar to this compound:
- Synthesis and Testing : A study synthesized multiple derivatives, including those with varied substitutions on the pyridazine ring, and evaluated their biological activity against COX enzymes and other inflammatory markers .
- Clinical Implications : The findings suggest potential applications in treating chronic inflammatory diseases, with several derivatives demonstrating superior activity profiles that warrant further clinical investigation.
Scientific Research Applications
4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It is a benzamide derivative featuring a phenylpyridazine core and an ethoxy group. The compound's diverse biological activities make it potentially useful in pharmaceutical applications.
Potential Applications
- Pharmaceutical Research The compound is valuable in pharmaceutical applications because of its diverse biological activities. Its mechanism of action involves binding to molecular targets and modulating their activity, influencing cellular pathways.
- Antimicrobial Agent Development Substituted benzamides have been designed, synthesized, and evaluated for their antimicrobial activities . The advancement of multi-potent and efficient antimicrobial agents is crucial for overcoming the increased multi-drug resistance of bacteria and fungi .
- Anticancer Research Benzimidazole and similar heteroaromatics have been broadly examined for their anticancer potential . Studies of benzamide derivatives have shown significant anticancer effects against tested cancer cell lines, suggesting potential applications in developing new cancer treatments .
Structural and Functional Comparisons
This compound shares structural similarities with several other compounds, offering a basis for comparative studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-phenylpyridazin-6-one | Precursor structure | Potential antimicrobial |
| Benzamide derivatives | Amide functional group | Diverse pharmacological effects |
| 5-acetyl-2-ethylpyridazin | Acetyl group addition | Anticancer properties |
These compounds illustrate how different modifications can influence biological activity while maintaining a similar core structure. The specific substitutions and functional groups in this compound contribute significantly to its unique properties and potential in medicinal chemistry.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include modifying the compound's properties and enhancing its efficacy in various applications. In industrial settings, continuous flow synthesis or automated reactors can scale up these methods to improve efficiency and consistency.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques used in these studies include:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
Comparison with Similar Compounds
Ethoxy vs. Hydroxyl Groups
- THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide): Features multiple hydroxyl groups on the benzamide ring, conferring potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH radical scavenging) due to electron-donating effects . In contrast, the 4-ethoxy group in the target compound reduces polarity, likely shifting activity toward non-antioxidant pathways.
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the benzamide’s amide bond with an ester, reducing hydrolytic stability but maintaining pyridazine-related activity .
Substituent Position and Linker Modifications
Pyridazinone Ring Modifications
6-Oxo vs. Methyl or Tetrazole Substitutions
- I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Replaces the 6-oxo group with a methyl, altering electron distribution and reducing hydrogen-bonding capacity .
Pharmacological Activity Comparisons
Key Observations:
- Antioxidant vs. Enzyme Inhibition: Hydroxyl-rich analogs like THHEB excel in radical scavenging, while ethoxy and pyridazine/pyridazinone derivatives (e.g., target compound, I-6230) are more suited for enzyme or receptor targeting .
- Linker Flexibility : Ethylamine linkers (target compound) balance rigidity and flexibility, whereas thioether or ester linkers () may alter pharmacokinetics .
Q & A
Basic: What are the optimal synthetic routes for 4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Pyridazine Core Formation : Cyclization of phenyl-substituted hydrazine derivatives with diketones under acidic conditions to yield the 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold .
Ethylamine Sidechain Introduction : Alkylation of the pyridazine nitrogen with ethylenediamine derivatives, followed by protection/deprotection steps to avoid side reactions .
Benzamide Coupling : Reaction of the amine intermediate with 4-ethoxybenzoyl chloride in anhydrous DMF or THF, catalyzed by triethylamine, to form the final benzamide .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., dichloromethane vs. DMF) to balance reactivity and byproduct formation .
Advanced: How can reaction conditions be systematically optimized for high-yield synthesis?
Answer:
Use Design of Experiments (DoE) to evaluate critical variables:
- Factors : Temperature (60–120°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (logP values).
- Response Variables : Yield, purity (HPLC area%), and reaction time.
Methodology :
Perform a Plackett-Burman screening design to identify dominant factors.
Apply Response Surface Methodology (RSM) with a central composite design to model nonlinear interactions.
Validate using continuous-flow reactors for improved heat/mass transfer, as demonstrated in diazomethane syntheses .
Data Contradictions : If yield plateaus despite increased temperature, investigate competing degradation pathways via LC-MS .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and pyridazine ring protons (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for benzamide and pyridazinone) .
- HRMS : Validate molecular weight (calculated for C21H22N3O3: 376.1661) with <2 ppm error .
Advanced: How can computational modeling predict reactivity or biological activity?
Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridazinone ring’s electron-deficient nature enhances reactivity toward nucleophiles .
Molecular Docking : Simulate binding to target enzymes (e.g., kinases or phosphatases) using PyMOL or AutoDock. The ethoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .
Basic: What are the compound’s stability profiles under varying pH and temperature?
Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13). The benzamide bond is prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions, confirmed by HPLC monitoring .
- Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures (>200°C typical for aromatic amides) .
Storage Recommendations : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the pyridazine ring .
Advanced: How to resolve contradictions in biological assay data (e.g., IC50 variability)?
Answer:
Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence vs. radiometric assays) to rule out assay-specific artifacts .
Metabolite Screening : Use hepatocyte microsomes to identify active metabolites that may contribute to variability .
Statistical Analysis : Apply Grubbs’ test to remove outliers and use ANOVA to assess batch-to-batch variability in compound purity .
Basic: What functional groups drive its potential pharmacological activity?
Answer:
- Pyridazinone Core : Acts as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets .
- Ethoxybenzamide : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .
- Ethylenediamine Linker : Provides conformational flexibility for target engagement .
Advanced: What strategies improve selectivity over off-target proteins?
Answer:
SAR Studies : Modify the phenyl group on pyridazine (e.g., electron-withdrawing substituents) to disrupt off-target binding .
Proteome Mining : Use affinity chromatography with immobilized compound to identify off-target binders .
Cryo-EM : Resolve binding modes to guide structure-based design of selective analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
